molecular formula C18H20S3 B12558888 3-hexyl-2,5-dithiophen-2-ylthiophene CAS No. 173448-32-3

3-hexyl-2,5-dithiophen-2-ylthiophene

Cat. No.: B12558888
CAS No.: 173448-32-3
M. Wt: 332.6 g/mol
InChI Key: YTVFFHNAOQSJOY-UHFFFAOYSA-N
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Description

3-Hexyl-2,5-dithiophen-2-ylthiophene is an organic compound with the molecular formula C₁₈H₂₀S₃. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two thiophene rings substituted with a hexyl group. This compound is of significant interest in the field of organic electronics due to its unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hexyl-2,5-dithiophen-2-ylthiophene typically involves the coupling of 2,5-dibromo-3-hexylthiophene with thiophene derivatives. One common method is the Stille coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the thiophene rings .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Hexyl-2,5-dithiophen-2-ylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hexyl-2,5-dithiophen-2-ylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hexyl-2,5-dithiophen-2-ylthiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and electron transfer processes. These interactions are crucial for its function in electronic devices, where it facilitates charge transport and improves device performance .

Comparison with Similar Compounds

  • 2,2’:5’,2’'-Terthiophene
  • 3-Hexylthiophene
  • 2,5-Dibromo-3-hexylthiophene

Comparison: Compared to its analogs, 3-hexyl-2,5-dithiophen-2-ylthiophene exhibits superior electronic properties due to the presence of additional thiophene rings, which enhance its conjugation and charge transport capabilities. This makes it particularly valuable in applications requiring high-performance materials .

Properties

CAS No.

173448-32-3

Molecular Formula

C18H20S3

Molecular Weight

332.6 g/mol

IUPAC Name

3-hexyl-2,5-dithiophen-2-ylthiophene

InChI

InChI=1S/C18H20S3/c1-2-3-4-5-8-14-13-17(15-9-6-11-19-15)21-18(14)16-10-7-12-20-16/h6-7,9-13H,2-5,8H2,1H3

InChI Key

YTVFFHNAOQSJOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC(=C1)C2=CC=CS2)C3=CC=CS3

Origin of Product

United States

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